17-Hydroxylupanine hydrochloride

Description

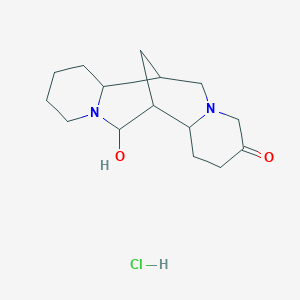

17-Hydroxylupanine hydrochloride is a quinolizidine alkaloid derivative, structurally characterized by a hydroxyl group at the C17 position of the lupanine backbone. It was first synthesized from lupanine using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and characterized via NMR spectroscopy, which confirmed the equatorial orientation of the hydroxyl group and the boat conformation of ring C . The compound forms a stable perchlorate salt upon treatment with HClO₄, exhibiting conformational equilibrium between rings A and D while maintaining rigidity in rings B and C . Its biosynthesis involves the enzymatic hydroxylation of lupanine by Psp-LUP, a key step in the degradation pathway of fused heterocyclic alkaloids .

Properties

CAS No. |

6810-18-0 |

|---|---|

Molecular Formula |

C15H25ClN2O2 |

Molecular Weight |

300.82 g/mol |

IUPAC Name |

16-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-5-one;hydrochloride |

InChI |

InChI=1S/C15H24N2O2.ClH/c18-11-4-5-14-12-7-10(8-16(14)9-11)13-3-1-2-6-17(13)15(12)19;/h10,12-15,19H,1-9H2;1H |

InChI Key |

NWHBDKYUAPOCTM-UHFFFAOYSA-N |

SMILES |

C1CCN2C(C1)C3CC(C2O)C4CCC(=O)CN4C3.Cl |

Canonical SMILES |

C1CCN2C(C1)C3CC(C2O)C4CCC(=O)CN4C3.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lupanine, 17-hydroxy-, monohydrochloride |

Origin of Product |

United States |

Comparison with Similar Compounds

Lupanine

Sparteine Derivatives

- Example : 17-Hydroxyspartein-3-one hydrochloride (CAS 18383-44-3) .

- Comparison: Shares the quinolizidine core but differs in oxidation states and ring substitution patterns, leading to distinct physicochemical properties.

Pharmacologically Relevant Hydrochloride Salts

Ticlopidine Hydrochloride

Doxepin Hydrochloride

- Structural Feature : Contains (E)/(Z)-isomer mixtures, requiring stringent chromatographic separation .

- Contrast : Unlike 17-hydroxylupanine hydrochloride, doxepin’s therapeutic use (antidepressant) necessitates rigorous impurity profiling, highlighting differences in quality control requirements .

Physicochemical Properties and Analytical Methods

Analytical Techniques

| Compound | Primary Method | Key Findings |

|---|---|---|

| 17-Hydroxylupanine HCl | NMR (structural elucidation) | Rigid rings B/C, dynamic A/D |

| Amitriptyline HCl | RP-HPLC (accuracy: 98–102%) | Validated for pharmaceutical use |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.